REACTION_CXSMILES
|
[C:1]([Br:5])(Br)(Br)[Br:2].[CH:6]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[CH:13]=O)([CH3:8])[CH3:7]>C(Cl)Cl.CCCCCC.[Zn]>[Br:2][C:1]([Br:5])=[CH:13][C:12]1[CH:15]=[CH:16][C:17]([O:18][CH3:19])=[C:10]([O:9][CH:6]([CH3:8])[CH3:7])[CH:11]=1
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture was re-cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through a No
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on to silica gel (400-200 mesh, 30 g)
|
Type
|
ADDITION
|
Details
|
the resulting solid added to the top of a flash chromatography column (20 cm long×10 cm wide) which
|
Type
|
WASH
|
Details
|
was subjected to gradient elution with 2:1, 1:1
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(=CC1=CC(=C(C=C1)OC)OC(C)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |